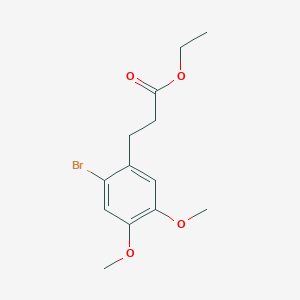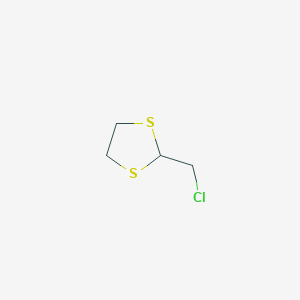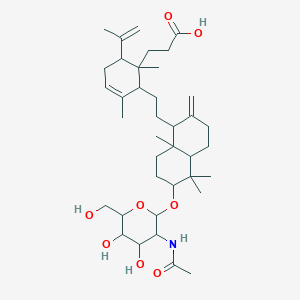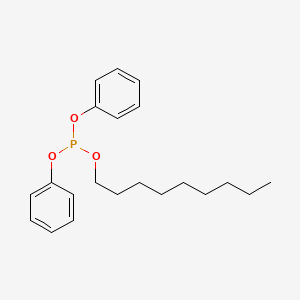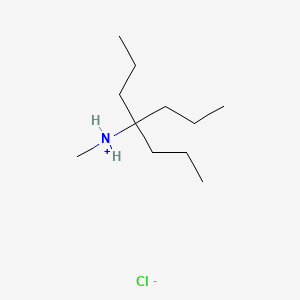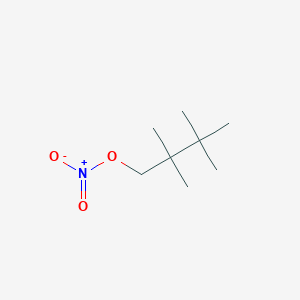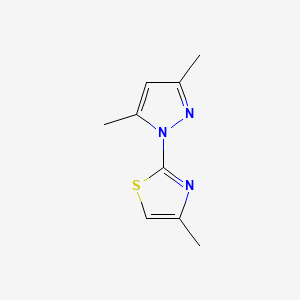
2-Naphthol, tetrabromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, tetrabromo- typically involves the bromination of 2-naphthol. This can be achieved through electrophilic bromination using reagents such as bromine (Br2) in the presence of a catalyst like aluminum bromide (AlBr3) . The reaction is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the bromination process is scaled up using continuous flow reactors to maintain consistent reaction conditions and product quality. The process involves the controlled addition of bromine to a solution of 2-naphthol in an appropriate solvent, followed by purification steps to isolate the desired tetrabromo derivative.
化学反応の分析
Types of Reactions
2-Naphthol, tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can replace the bromine atoms.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can oxidize the compound, while reducing agents like sodium borohydride (NaBH4) can reduce it.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized naphthol derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-Naphthol, tetrabromo- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Naphthol, tetrabromo- exerts its effects involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or the alteration of the target’s structure and function. The pathways involved depend on the specific application and the nature of the target molecule .
類似化合物との比較
Similar Compounds
2-Naphthol: The parent compound, which lacks the bromine atoms and has different reactivity and applications.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at a different position, leading to different chemical properties.
Uniqueness
2-Naphthol, tetrabromo- is unique due to the presence of four bromine atoms, which significantly enhance its reactivity and potential applications compared to its non-brominated counterparts. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
63980-29-0 |
|---|---|
分子式 |
C10H4Br4O |
分子量 |
459.75 g/mol |
IUPAC名 |
1,3,4,5-tetrabromonaphthalen-2-ol |
InChI |
InChI=1S/C10H4Br4O/c11-5-3-1-2-4-6(5)8(13)9(14)10(15)7(4)12/h1-3,15H |
InChIキー |
CBWVQYUBPQVQAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C(=C2Br)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



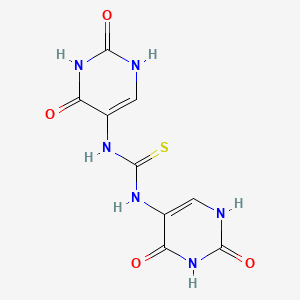
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)


![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
